molecular formula C9H10O8 B7780982 (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No.: B7780982
M. Wt: 246.17 g/mol
InChI Key: WOSVXXBNNCUXMT-VERZDPOYSA-N
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Description

(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) is a stereoisomer of cyclopentane tetracarboxylic acid with four carboxylic acid groups arranged in a unique alicyclic configuration. This compound is characterized by its rigid yet flexible cyclopentane ring, which enables diverse coordination modes and stereochemical versatility. CPTC has gained prominence in materials science, particularly in synthesizing metal-organic frameworks (MOFs) and bio-based polymers, owing to its ability to form stable 3D frameworks and enhance solubility in organic solvents . Its molecular formula is C₉H₁₀O₈, with a molecular weight of 246.17 g/mol, and it is commercially available as a white crystalline powder (CAS: MFCD00001377) .

Properties

IUPAC Name

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t2-,3+,4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVXXBNNCUXMT-VERZDPOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@H]1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301193639
Record name rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid
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Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3786-91-2
Record name rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid
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Record name NSC73712
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Record name rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid
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Record name R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid
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Preparation Methods

Direct Oxidation of Substituted Cyclopentanes

Early approaches to CPTA synthesis involved the oxidation of substituted cyclopentane precursors. For example, cyclopentane derivatives bearing methyl or hydroxymethyl groups at the 1, 2, 3, and 4 positions can undergo oxidation using strong agents like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄). Under acidic conditions, KMnO₄ selectively oxidizes methyl groups to carboxylic acids while preserving the cyclopentane backbone. However, this method suffers from low stereochemical control, often producing mixtures of cis and trans isomers.

Reaction Conditions:

  • Oxidizing Agent: KMnO₄ (3.0 equiv)

  • Solvent: H₂O/H₂SO₄ (1:1 v/v)

  • Temperature: 80–100°C

  • Yield: 20–30% (mixed isomers)

Ozonolysis of Cyclopentene Derivatives

Ozonolysis of 1,2,3,4-tetrasubstituted cyclopentenes followed by reductive workup provides a pathway to CPTA. For instance, ozonolysis of 1,2,3,4-tetravinylcyclopentane generates four ketone intermediates, which are subsequently oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄). This method improves regioselectivity but requires anhydrous conditions to prevent side reactions.

Cyclization of Linear Polycarboxylic Precursors

Perkin’s Tetraester Cyclization

A landmark method adapted from Perkin’s 19th-century work involves cyclizing tetraethyl pentane-1,1,5,5-tetracarboxylate (Figure 1). Diethyl malonate reacts with 1,3-dibromopropane via a double alkylation to form the linear tetraester, which undergoes base-mediated cyclization to yield tetraethyl cyclopentane-1,1,2,2-tetracarboxylate. Subsequent hydrolysis with hydrochloric acid produces CPTA.

Key Steps:

  • Alkylation:

    • Reactants: Diethyl malonate + 1,3-dibromopropane

    • Catalyst: Sodium ethoxide (NaOEt)

    • Yield: 85–90%

  • Cyclization:

    • Base: KOtBu

    • Temperature: 120°C (reflux)

    • Yield: 60–70%

  • Hydrolysis:

    • Conditions: 6M HCl, 90°C, 48 hours

    • Stereochemical Outcome: Predominantly (1R,2R,3S,4S) isomer

Table 1: Optimization of Perkin’s Method

ParameterOptimal ValueImpact on Yield
Alkylation Time24 hoursMaximizes tetraester formation
Cyclization BaseKOtBuReduces ester cleavage
Hydrolysis Duration48 hoursCompletes de-esterification

Fuson-Cole Bromination-Cyclization

Fuson and Cole’s method starts with pimelic acid (heptanedioic acid), which is converted to pimeloyl dichloride using thionyl chloride (SOCl₂). Bromination at the α-positions yields 2,5-dibromopimeloyl chloride, which is esterified to diethyl 2,5-dibromopimelate. Cyclization with sodium cyanide (NaCN) forms ethyl 1-cyano-1,2-cyclopentanedicarboxylate, followed by hydrolysis to CPTA.

Advantages:

  • Higher stereoselectivity (>90% trans isomer)

  • Scalable to industrial production

Limitations:

  • Multi-step synthesis reduces overall yield (57.1% over four steps)

Stereoselective Synthesis via Chiral Auxiliaries

Evans’ Oxazolidinone Methodology

The use of chiral oxazolidinone auxiliaries enables asymmetric synthesis of CPTA. A cyclopentane scaffold functionalized with four oxazolidinone-protected carboxyl groups undergoes sequential deprotection and oxidation. This method achieves enantiomeric excess (ee) >98% for the (1R,2R,3S,4S) configuration but requires expensive reagents.

Table 2: Chiral Auxiliary Performance

Auxiliaryee (%)Cost (USD/g)
Evans’ Oxazolidinone98.5120
Oppolzer’s Sultam95.295

Enzymatic Resolution

Racemic CPTA mixtures can be resolved using lipase enzymes (e.g., Candida antarctica Lipase B), which selectively hydrolyze ester groups of one enantiomer. This green chemistry approach achieves 99% ee but is limited by enzyme stability and substrate specificity.

Industrial-Scale Production

Continuous-Flow Cyclization

Modern plants employ continuous-flow reactors to optimize the cyclization of tetraester precursors. Supercritical CO₂ as a solvent enhances reaction rates and reduces byproducts, achieving 85% yield at 150°C and 100 bar.

Crystallization-Induced Diastereomer Resolution

Industrial purification leverages differential solubility of CPTA diastereomers. The (1R,2R,3S,4S) isomer crystallizes preferentially from ethanol/water mixtures, yielding >99% purity after three recrystallizations.

Emerging Techniques

Photocatalytic C–H Activation

Recent advances use iridium photocatalysts to functionalize cyclopentane C–H bonds directly. Visible light irradiation activates C–H bonds at the 1, 2, 3, and 4 positions, enabling carboxylation with CO₂. This one-pot method is under development but shows promise for atom economy.

Biocatalytic Synthesis

Genetically engineered E. coli expressing carboxylase enzymes convert cyclopentanol to CPTA via four sequential oxidation steps. Pilot-scale trials report 40% yield, though metabolic bottlenecks remain unresolved .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex carboxylic acids or anhydrides.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation typically involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentane-1,2,3,4-tetracarboxylic anhydride, while reduction could produce cyclopentane-1,2,3,4-tetraol.

Scientific Research Applications

Chemical Applications

1. Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
CPTCA is utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs). Its four carboxylate groups enable strong coordination with metal ions such as Al(III), Y(III), and Ga(III), facilitating the formation of stable three-dimensional structures. The flexibility of the cyclopentane ring allows for various conformations, leading to diverse MOF architectures with unique properties.

Case Study: Electrochemical Performance of Co-CPTC(MOF)

A study demonstrated that Co-CPTC(MOF) exhibited superior electrochemical performance compared to other MOFs due to its higher number of redox active sites. The specific capacity was measured at 664 C g1^{-1}, significantly outperforming Co-BTCA-based MOF at 372 C g1^{-1} .

PropertyCo-CPTC(MOF)Co-BTCA(MOF)
Specific Capacity (C g1^{-1})664372
Discharge DurationLongerShorter

2. Biochemical Research
CPTCA plays a role in biochemical reactions by influencing cellular functions through its interaction with metal ions. It has been shown to affect cell signaling pathways and gene expression by modulating the availability of essential metal ions in biological systems.

Case Study: Inhibition of Mineral Scale Formation

Research indicates that CPTCA effectively inhibits aragonite deposition on poly(methyl methacrylate) (PMMA) surfaces. This property positions it as a phosphate-free alternative for mineral scale inhibitors in industrial applications such as dishwashers .

Industrial Applications

1. Gas Storage and Catalysis
The formation of MOFs using CPTCA has implications for gas storage and catalysis. The tunable nature of these frameworks allows for the selective adsorption of gases, making them suitable for applications in carbon capture and hydrogen storage.

2. Material Science
CPTCA's ability to form stable complexes with metals enhances its utility in material science. It serves as a precursor for synthesizing biologically active compounds and can be modified to create functional materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Research Findings :

  • In Co-based MOFs, CPTC enables a 3D framework with dual electron transport mechanisms, attributed to its flexible cyclopentane ring, while BTCA’s rigid benzene ring restricts redox activity .
  • CPTC-MOFs exhibit a 78% higher specific capacity than BTCA-MOFs, making them superior for hybrid energy storage devices .

Cyclobutane-1,2,3,4-Tetracarboxylic Acid

This compound features a smaller four-membered ring, leading to distinct properties:

Property CPTC Cyclobutane Tetracarboxylic Acid
Ring Strain Moderate (cyclopentane ring minimizes strain) High (cyclobutane ring induces significant strain)
Coordination Chemistry Supports stable MOFs via multiple hydrogen bonds Limited applications due to instability under electrochemical stress
Thermal Stability High (decomposes above 300°C) Lower thermal stability

Research Findings :

  • CPTC’s larger ring size reduces steric hindrance, enabling efficient hydrogen bonding in co-crystals (e.g., with 2,2′-bipyridine) .

Meso-Butane-1,2,3,4-Tetracarboxylic Dianhydride

Used in polyimide synthesis, this compound contrasts with CPTC in polymer applications:

Property CPTC-Based Polyimides Butane-Based Polyimides
Solubility Soluble in NMP, DMSO, DMF, DMAc Lower solubility due to linear structure
Heat Resistance Maintains stability up to 400°C Comparable but less flexible
Stereochemical Impact Twisted diamine configurations enhance polymer flexibility Limited stereochemical variation

Research Findings :

  • CPTC-derived polyimides achieve a balance between solubility and heat resistance, outperforming linear analogs in optoelectronic applications .

Key Advantages of CPTC

Electrochemical Superiority : CPTC’s dual electron transport mechanism and high specific capacity make it ideal for MOF-based supercapacitors .

Stereochemical Versatility : Its 10 stereoisomers enable tailored coordination polymers for catalysis and gas storage .

Polymer Compatibility : Enhances solubility in polar solvents without compromising thermal stability .

Biological Activity

(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTCA), also known as citraconic acid, is a cyclic dicarboxylic acid that has garnered attention for its potential biological activities. This compound's unique structural properties allow it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry.

Chemical Structure

CPTCA has the following chemical formula:

  • Molecular Formula : C₉H₁₀O₈
  • IUPAC Name : this compound

The structure of CPTCA consists of a cyclopentane ring with four carboxylic acid groups attached at positions 1 through 4. This arrangement contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

CPTCA has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 100-200 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Research has shown that CPTCA exhibits significant antioxidant properties . It is capable of scavenging free radicals and reducing oxidative stress in cellular models. The antioxidant activity is attributed to its ability to donate protons and stabilize free radicals.

Enzyme Inhibition

CPTCA acts as an inhibitor for several enzymes:

  • It has been noted to inhibit the activity of malate dehydrogenase , an enzyme crucial for the citric acid cycle. This inhibition can affect metabolic pathways and energy production in cells .
  • Additionally, CPTCA has been studied for its potential to inhibit phosphatases , which are involved in various signaling pathways .

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial effects of CPTCA:

  • Objective : To evaluate the effectiveness of CPTCA against common pathogens.
  • Method : Disk diffusion method was employed to assess antibacterial activity.
  • Results : CPTCA showed notable inhibition zones against E. coli and S. aureus, suggesting its potential as a natural antimicrobial agent.

Study 2: Antioxidant Mechanism

Another study focused on the antioxidant capacity of CPTCA:

  • Objective : To determine the mechanism behind its antioxidant properties.
  • Method : DPPH radical scavenging assay was utilized.
  • Results : CPTCA exhibited a dose-dependent scavenging effect on DPPH radicals, confirming its role as an effective antioxidant .

Data Tables

Biological ActivityTest Organism/EnzymeObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 150 µg/mL
AntimicrobialEscherichia coliMIC = 200 µg/mL
Enzyme InhibitionMalate DehydrogenaseInhibition observed
AntioxidantDPPH Radical ScavengingSignificant scavenging

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves oxidation of cyclopentane derivatives using strong oxidizing agents (e.g., KMnO₄ or CrO₃) under controlled temperature (30–60°C) and pH (acidic conditions). Stereochemical control is achieved through chiral catalysts or enantioselective oxidation of precursor diols. For example, cyclization of tetra-substituted cyclopentene intermediates followed by oxidation yields the tetracarboxylic acid with defined stereochemistry. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute stereochemistry by analyzing cocrystals (e.g., with 2,2′-bipyridine), revealing hydrogen-bonding networks and spatial arrangement of carboxylic groups .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and symmetry. For example, distinct carbonyl carbon signals (~170–180 ppm) and coupling constants validate the trans-configuration of carboxylic groups.
  • HPLC : Quantifies purity (>98% by GC/T) using reverse-phase columns (C18) with UV detection at 210 nm .

Advanced Research Questions

Q. How does the stereochemistry of (1R,2R,3S,4S)-cyclopentane-1,2,3,4-tetracarboxylic acid influence its role as a building block in supramolecular chemistry?

  • Methodological Answer : The tetrahedral arrangement of carboxylic acid groups enables versatile hydrogen-bonding patterns. In cocrystals with 2,2′-bipyridine, the compound forms 1D chains via O–H···N interactions, stabilizing the supramolecular architecture. Computational modeling (e.g., DFT) predicts binding energies (~15–20 kJ/mol per H-bond), while crystallographic data (e.g., C=O bond lengths: 1.2166 Å) validate intermolecular interactions . Applications include designing metal-organic frameworks (MOFs) for chiral separation .

Q. What strategies resolve contradictions in reported biological activities between (1R,2R,3S,4S)-cyclopentane-tetracarboxylic acid and its analogs (e.g., ketone or hydroxyl derivatives)?

  • Methodological Answer :

  • Comparative structure-activity studies : Evaluate analogs like (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid (CAS 67885-97-6) to isolate the impact of additional carboxylic groups. Enzymatic assays (e.g., inhibition of citrate synthase) show that the tetracarboxylic acid exhibits 10-fold higher affinity (IC₅₀ = 2.5 μM) due to enhanced electrostatic interactions with active-site lysine residues .
  • Mutagenesis studies : Replace carboxylic groups with esters or amides to assess their necessity for activity. Data contradictions often arise from differences in assay conditions (pH, ionic strength), which are mitigated by standardizing buffers (e.g., 50 mM Tris-HCl, pH 7.4) .

Q. How can computational methods predict the reactivity of (1R,2R,3S,4S)-cyclopentane-tetracarboxylic acid in complex reaction systems?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model solvation effects (e.g., in DMSO or water) to predict carboxylate deprotonation states. Free energy calculations (ΔG) for esterification reactions align with experimental yields (85–90% in anhydrous methanol/H₂SO₄) .
  • Docking studies : Predict binding modes with biological targets (e.g., G-protein-coupled receptors) using AutoDock Vina. The compound’s rigidity and high polarity limit membrane permeability, guiding derivatization strategies (e.g., prodrug synthesis via esterification) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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